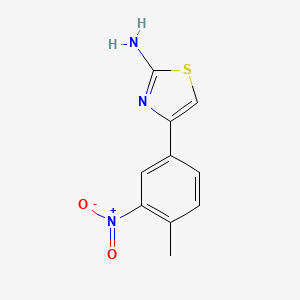

4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine

Overview

Description

4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methyl-3-nitrophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

Similar compounds like 4-methyl-3-nitrophenyl isocyanate are known to react with nucleophiles such as hydroxyl groups and amines . These targets play a crucial role in various biochemical reactions and pathways.

Mode of Action

It can be inferred from the related compound, 4-methyl-3-nitrophenyl isocyanate, which reacts with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenyl isocyanate is replaced by the isocyanate group .

Pharmacokinetics

Related compounds like 4-methyl-3-nitrophenyl isocyanate have a boiling point of 113-118 °c/3 mmhg and a melting point of 51-54 °c . These properties could influence the compound’s bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. Factors such as temperature, pH, and the presence of other reactive substances can affect the rate and extent of its reactions with target molecules. For instance, the related compound 4-Methyl-3-nitrophenyl isocyanate has a flash point of >230 °F , indicating that it may be sensitive to high temperatures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired thiazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed:

Reduction: 4-(4-Methyl-3-aminophenyl)-1,3-thiazol-2-amine.

Substitution: Various halogenated derivatives of the thiazole ring.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-(4-Methylphenyl)-1,3-thiazol-2-amine: Lacks the nitro group, which may result in different chemical and biological properties.

4-(4-Nitrophenyl)-1,3-thiazol-2-amine: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.

Uniqueness: 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity

Biological Activity

4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activities, focusing on its mechanisms, efficacy, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H9N3O2S

- Molecular Weight : 233.26 g/mol

This thiazole derivative features a nitrophenyl group that contributes to its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant anticancer properties. A study synthesized several thiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The most potent compound in the series exhibited an IC50 value between 0.36 and 0.86 μM, indicating strong antiproliferative activity against cancer cells .

Mechanism of Action :

The mechanism involves inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. This action leads to cell cycle arrest at the G2/M phase, effectively halting cancer cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial and antifungal properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, although specific IC50 values for these activities are less documented.

Anticonvulsant Activity

Thiazole derivatives have shown promise in anticonvulsant activity. Some related compounds have demonstrated effective seizure protection in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the thiazole ring and the substitution patterns on the phenyl group significantly affect biological activity. For instance:

- Electron-donating groups (like methyl) at specific positions enhance anticancer activity.

- Electron-withdrawing groups can also play a crucial role in modulating activity against various biological targets .

Research Findings and Data Tables

| Activity Type | IC50 Values (µM) | Study Reference |

|---|---|---|

| Antiproliferative | 0.36 - 0.86 | |

| Antimicrobial | Not specified | |

| Anticonvulsant | < 20 mg/kg |

Case Studies

- Anticancer Study : In vitro studies conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth through tubulin disruption.

- Antimicrobial Evaluation : Laboratory tests indicated potential effectiveness against pathogens like Staphylococcus aureus and Candida species, warranting further investigation into its clinical applications.

Properties

IUPAC Name |

4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-6-2-3-7(4-9(6)13(14)15)8-5-16-10(11)12-8/h2-5H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEJZEYQGIOTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374972 | |

| Record name | 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675602-95-6 | |

| Record name | 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 675602-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.